1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid
Overview
Description
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 197.62 . The compound’s InChI code is 1S/C9H8ClNO2/c10-7-3-1-2-6 (11-7)9 (4-5-9)8 (12)13/h1-3H,4-5H2, (H,12,13) .Scientific Research Applications
Application 1: Synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine
- Summary of the Application : This compound is used as an intermediate in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine, a derivative of imidacloprid .
- Methods of Application : The solution of imidacloprid in alcohol, a finely powdered activated Fe metal was added, followed by the addition of the compound .
- Results or Outcomes : The reaction resulted in the formation of dis-nitro imidacloprid .
Application 2: Synthesis of Novel Pyrimidine Derivatives
- Summary of the Application : This compound is used in the synthesis of novel pyrimidine derivatives, which have shown antifungal activities .
- Methods of Application : The exact method of application in this context is not specified in the source .
- Results or Outcomes : The synthesized pyrimidine derivatives were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .
Application 3: Synthesis of SARS-CoV-2 3CL Protease Inhibitors
- Summary of the Application : This compound is used in the synthesis of new 5-chloropyridinyl esters of salicylic acid, ibuprofen, indomethacin, and related aromatic carboxylic acids for evaluation against SARS-CoV-2 3CL protease enzyme .
- Methods of Application : These ester derivatives were synthesized using EDC in the presence of DMAP to provide various esters in good to excellent yields .
- Results or Outcomes : A number of compounds exhibited potent SARS-CoV-2 3CLpro inhibitory activity and antiviral activity. Compound 9a was the most potent inhibitor, with an enzyme IC50 value of 160 nM. Compound 13b exhibited an enzyme IC50 value of 4.9 µM .
Application 4: Synthesis of Other Compounds
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling instructions .
properties
IUPAC Name |
1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNKQXKFPFVZIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731278 | |
Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid | |
CAS RN |
854267-90-6 | |
Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=854267-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.